Cas no 1804686-84-7 (Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate)
Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate
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- Inchi: 1S/C9H9F2N3O4/c1-2-18-9(15)6-4(12)3-5(14(16)17)13-7(6)8(10)11/h3,8H,2H2,1H3,(H2,12,13)
- InChI Key: ZOXVJBIWLDFXFG-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=C(C=C([N+](=O)[O-])N=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 323
- XLogP3: 1.8
- Topological Polar Surface Area: 111
Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029064744-1g |
Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate |
1804686-84-7 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Ethyl 4-amino-2-(difluoromethyl)-6-nitropyridine-3-carboxylate
Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate, also known by its CAS number 1804686-84-7, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with an amino group at position 4, a difluoromethyl group at position 2, and a nitro group at position 6. Additionally, the carboxylic acid moiety at position 3 is esterified with an ethyl group, giving the compound its name.
The structural complexity of this compound makes it a valuable subject for research in synthetic organic chemistry. The presence of multiple functional groups—namely the amino, nitro, and difluoromethyl groups—contributes to its unique chemical reactivity and physical properties. These groups also play a significant role in determining the compound's potential applications. For instance, the amino group can act as a nucleophile in various reactions, while the nitro group can serve as an electron-withdrawing substituent, influencing the electronic properties of the molecule.
Recent studies have highlighted the importance of Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate in drug discovery. Researchers have explored its potential as a precursor for bioactive compounds with anti-tumor and anti-inflammatory properties. The nitro group, in particular, has been shown to enhance the bioavailability of certain drugs by modulating their solubility and permeability across biological membranes.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving pyridine intermediates. The introduction of the difluoromethyl group is often achieved via nucleophilic substitution or coupling reactions, while the nitration step requires precise control over reaction conditions to ensure regioselectivity. The esterification of the carboxylic acid moiety is a straightforward process that can be carried out under mild conditions using standard reagents.
The physical properties of Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate are influenced by its molecular weight and functional groups. It has a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various organic synthesis protocols where precise control over solubility is required.
One area where this compound has shown significant promise is in agrochemical applications. Its ability to inhibit certain enzymes involved in plant growth regulation has led to its investigation as a potential herbicide or plant growth regulator. Recent studies have demonstrated that it can effectively suppress the activity of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants.
In addition to its biological applications, Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate has also been explored for its potential use in materials science. Its ability to form coordination complexes with transition metals has led to its consideration as a ligand in catalytic systems. Researchers have reported that it can enhance the catalytic activity of certain metal catalysts in reactions such as oxidation and hydrogenation.
The environmental impact of this compound is another area of active research. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to other similar compounds. However, further research is needed to fully understand its ecological effects and ensure safe handling practices.
In conclusion, Ethyl 4-Amino-2-(Difluoromethyl)-6-Nitropyridine-3-Carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic and industrial research. As new insights into its properties continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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